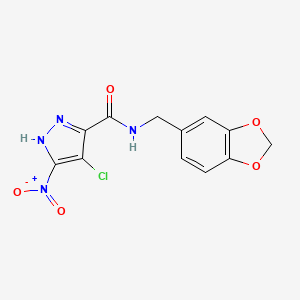![molecular formula C19H17ClN6O B10956023 N-(3-chloro-2-methylphenyl)-7-(1,5-dimethyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10956023.png)
N-(3-chloro-2-methylphenyl)-7-(1,5-dimethyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-chloro-2-methylphenyl)-7-(1,5-dimethyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-2-carboxamide, also known by its systematic name, is a complex organic compound. Its chemical structure consists of a pyrazolo[1,5-a]pyrimidine core with various functional groups attached. Let’s break down its name:
N-(3-chloro-2-methylphenyl): This part of the compound contains a chloro-substituted phenyl ring.
7-(1,5-dimethyl-1H-pyrazol-4-yl): Here, we have a pyrazole ring with two methyl groups at positions 1 and 5.
pyrazolo[1,5-a]pyrimidine-2-carboxamide: The central core is a fused pyrazolo[1,5-a]pyrimidine ring system, and it bears a carboxamide functional group at position 2.
Chemical Reactions Analysis
Reactions::
Oxidation and Reduction: Depending on the substituents, this compound may undergo oxidation or reduction reactions.
Substitution Reactions: The chloro-substituted phenyl group can participate in substitution reactions.
Cyclization: The pyrazole and pyrimidine rings can undergo cyclization reactions.
Chlorination: Chlorine-based reagents (e.g., N-chlorosuccinimide) for introducing the chloro group.
Reduction: Hydrogenation using a metal catalyst (e.g., palladium on carbon) for reduction.
Substitution: Various nucleophiles (e.g., amines, alkoxides) for substitution reactions.
Cyclization: Acidic or basic conditions to promote cyclization.
Major Products:: The major products depend on the specific reaction conditions and the starting materials used. Isolation and characterization of intermediates would be crucial to identify the exact products.
Scientific Research Applications
Medicine: It might exhibit pharmacological properties due to its unique structure. Researchers could explore its potential as an anticancer, antiviral, or anti-inflammatory agent.
Chemical Biology: Investigating its interactions with biological targets could provide insights into cellular processes.
Materials Science: Its structural features may be useful for designing novel materials.
Mechanism of Action
The exact mechanism of action remains speculative. researchers could explore its binding to specific receptors, enzymatic inhibition, or modulation of cellular pathways.
Comparison with Similar Compounds
While I don’t have a direct list of similar compounds, researchers can compare this compound with related pyrazolo[1,5-a]pyrimidines or other heterocyclic structures. Highlighting its uniqueness would involve contrasting it with structurally similar molecules.
Properties
Molecular Formula |
C19H17ClN6O |
|---|---|
Molecular Weight |
380.8 g/mol |
IUPAC Name |
N-(3-chloro-2-methylphenyl)-7-(1,5-dimethylpyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-2-carboxamide |
InChI |
InChI=1S/C19H17ClN6O/c1-11-14(20)5-4-6-15(11)23-19(27)16-9-18-21-8-7-17(26(18)24-16)13-10-22-25(3)12(13)2/h4-10H,1-3H3,(H,23,27) |
InChI Key |
KQCZRESJQWBYJP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C2=NN3C(=CC=NC3=C2)C4=C(N(N=C4)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,6-dicyclopropyl-1-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10955948.png)
amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B10955950.png)
![N-{2-[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]ethyl}-1-(difluoromethyl)-3-methyl-1H-pyrazole-4-sulfonamide](/img/structure/B10955956.png)
![(4-{[1-(difluoromethyl)-1H-pyrazol-4-yl]sulfonyl}piperazin-1-yl)(4-fluorophenyl)methanone](/img/structure/B10955965.png)

![N-{1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-yl}-5-methyl-4-[(4-nitrophenoxy)methyl]-1,2-oxazole-3-carboxamide](/img/structure/B10955975.png)
![N-(furan-2-ylmethyl)-1-methyl-4-{[(2-methylphenyl)carbonyl]amino}-1H-pyrazole-3-carboxamide](/img/structure/B10955980.png)

![N-[2-(5-chloro-1H-indol-3-yl)ethyl]-5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10955985.png)
![2-(2,4-dimethoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B10955993.png)
![6-bromo-N-[2-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10956004.png)
![N-[1-(2,4-dichlorobenzyl)-1H-1,2,4-triazol-3-yl]-4-methylbenzamide](/img/structure/B10956012.png)

![N'-{[(4-chloro-1-ethyl-1H-pyrazol-5-yl)carbonyl]oxy}-4-nitrobenzenecarboximidamide](/img/structure/B10956020.png)
